1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)

Catalog No.
S15681742
CAS No.
5216-52-4
M.F
C14H11Br2Cl
M. Wt
374.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)

CAS Number

5216-52-4

Product Name

1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene)

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2-chloroethyl]benzene

Molecular Formula

C14H11Br2Cl

Molecular Weight

374.50 g/mol

InChI

InChI=1S/C14H11Br2Cl/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9H2

InChI Key

IVZSOMYJMXCGLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCl)C2=CC=C(C=C2)Br)Br

1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene), with the Chemical Abstracts Service (CAS) number 5216-52-4, is a synthetic organic compound characterized by its unique structure comprising two 4-bromobenzene groups connected by a 2-chloroethane linker. Its molecular formula is C₁₄H₁₁Br₂Cl, and it has a molecular weight of approximately 374.5 g/mol. The compound appears as a solid at room temperature, with a density of 1.629 g/cm³, a boiling point of 432.4°C, and a flash point of 239.1°C .

Typical of halogenated aromatic compounds. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom in the chloroethane moiety can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The bromine atoms on the benzene rings can participate in electrophilic substitution reactions, allowing further functionalization of the aromatic system.
  • Dehydrohalogenation: Under strong basic conditions, elimination reactions can occur to form alkenes.

While specific biological activity data for 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) is limited, compounds with similar structures often exhibit notable biological properties due to their halogenated aromatic nature. Such compounds may possess:

  • Antimicrobial Activity: Halogenated aromatics are known for their potential to inhibit bacterial growth.
  • Cytotoxicity: Some derivatives can act as cytotoxic agents against cancer cells.
  • Endocrine Disruption: Certain halogenated compounds have been implicated in endocrine disruption due to their structural similarities to hormones.

The synthesis of 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) typically involves:

  • Bromination of Benzene: Starting with benzene derivatives, bromination using bromine or N-bromosuccinimide (NBS) can yield 4-bromobenzene.
  • Formation of Chloroethane Linker: The synthesis of the chloroethane moiety may involve the reaction of ethylene with chlorine gas.
  • Coupling Reaction: The final step involves coupling the chloroethane with two equivalents of 4-bromobenzene via nucleophilic substitution or coupling reactions facilitated by palladium catalysts.

Interaction studies involving 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene) primarily focus on its reactivity with biological molecules and its environmental impact. Research may include:

  • Reactivity with Nucleophiles: Evaluating how the compound interacts with various nucleophiles to understand its potential toxicity and environmental persistence.
  • Binding Studies: Investigating how this compound binds to proteins or enzymes, which could reveal insights into its biological activity.

Several compounds share structural similarities with 1,1'-(2-Chloroethane-1,1-diyl)bis(4-bromobenzene). Here are some notable examples:

Compound NameCAS NumberKey Features
4-Bromobenzyl chloride100-46-9Contains bromine and chlorine; used in organic synthesis.
4-Bromoaniline106-40-1An amino derivative that can participate in coupling reactions.
N,N-Bis(4-bromophenyl)-4-fluoroaniline1429194-04-6Contains fluorine; known for its pharmaceutical applications.
2-Bromoethylbenzene103-63-9Similar ethyl linkage; used in organic synthesis.

XLogP3

5.6

Exact Mass

373.88955 g/mol

Monoisotopic Mass

371.89160 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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